molecular formula C13H14N2O5 B3013904 methyl (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate CAS No. 1189749-80-1

methyl (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate

Cat. No. B3013904
M. Wt: 278.264
InChI Key: IRRFQOVGKSDKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate, also known as DMPO, is a stable nitroxide radical that has gained significant attention in scientific research due to its unique chemical properties. DMPO is a widely used spin trap that is employed to study free radicals, reactive oxygen species, and other reactive intermediates in various biological systems.

Scientific Research Applications

  • Synthesis Techniques:

    • The compound was synthesized using key intermediates in various organic synthesis methods. For instance, Dhokte and Rao (1991) discussed the synthesis of a related compound, highlighting the role of intermediates like 1-(1,4-dimethoxy-2-naphthyl)-2-oxo-4-acetoxybutane in 1,2-ketone transposition processes (Dhokte & Rao, 1991).
  • Drug Intermediate Development:

    • Min (2015) reported on the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through Grignard Reaction as an organic experiment, potentially useful as a drug intermediate (Min, 2015).
  • Biological Evaluation for Pharmaceutical Applications:

    • Soumya and Rajitha (2015) synthesized a series of derivatives of a related compound, naphthyl acetic acid, for evaluating their antioxidant and antibacterial activities, showcasing the pharmaceutical potential of such compounds (Soumya & Rajitha, 2015).
    • Sridhara et al. (2010, 2011) studied the synthesis and antimicrobial activities of various phthalazin-1(2H)-one derivatives, emphasizing their potential in developing antimicrobial agents (Sridhara et al., 2010); (Sridhara et al., 2011).
  • Molecular Characterization and Analysis:

    • Gültekin et al. (2020) conducted a combined experimental and theoretical study on a similar compound, providing insights into the molecular and chemical properties through techniques like XRD, FT-IR, UV-VIS, and NMR (Gültekin et al., 2020).
  • Heterocyclic Synthesis and Potential Pharmaceutical Interest:

    • Hassanien (2003) explored the synthesis of s-Triazole and other derivatives from oxophthalazine-acetic acid ethyl ester, underlining the significance of such compounds in pharmaceutical research (Hassanien, 2003).
  • Cytotoxicity and Anticancer Studies:

    • Salahuddin et al. (2014) examined the anticancer properties of benzimidazole derivatives, suggesting the potential of similar compounds in cancer treatment (Salahuddin et al., 2014).

properties

IUPAC Name

methyl 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-18-9-5-4-8-6-14-15(7-10(16)19-2)13(17)11(8)12(9)20-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRFQOVGKSDKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate

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